4-Methoxy-4-methyl-2-propan-2-yloxane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-4-methyl-2-propan-2-yloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8(2)9-7-10(3,11-4)5-6-12-9/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJDAIHCJHFTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic and Structural Elucidation of 4 Methoxy 4 Methyl 2 Propan 2 Yloxane
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation (GC-MS)
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, which is instrumental in determining its elemental composition. While direct HRMS data for 4-Methoxy-4-methyl-2-propan-2-yloxane is not found in the provided search results, the exact mass can be calculated from its chemical formula. This precise mass measurement is critical for differentiating between compounds with the same nominal mass but different elemental formulas.
Tandem Mass Spectrometry for Detailed Structural Characterization
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a specific parent ion and then analyze the resulting daughter ions. This technique provides detailed information about the connectivity of atoms within a molecule. In the absence of specific experimental MS/MS data for this compound, a detailed structural characterization through this method cannot be presented.
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
Determination of Absolute Configuration and Crystal Packing Features
Without an X-ray crystal structure, the absolute configuration and the arrangement of molecules within a crystal lattice (crystal packing) for this compound remain undetermined.
Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)
The analysis of non-covalent interactions, such as hydrogen bonds, which govern the supramolecular assembly in the solid state, is contingent on the availability of crystallographic data. As this is not available, a discussion on the intramolecular and intermolecular interactions for this specific compound cannot be provided.
Chromatographic Techniques for Separation and Purity Profiling (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic methods are essential for the separation, identification, and purity assessment of chemical compounds. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte. Given the likely volatility of this compound, GC would be a suitable technique for its analysis.
Theoretical and Computational Chemistry Investigations of 4 Methoxy 4 Methyl 2 Propan 2 Yloxane
Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Electronic and Geometric Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been employed to investigate the properties of 4-Methoxy-4-methyl-2-pentanone. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with basis sets like 6-311++G** and cc-pVTZ, has been used for these calculations. researchgate.net Such methods provide a balance between computational cost and accuracy for determining the electronic and geometric features of the molecule. researchgate.net
The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For 4-Methoxy-4-methyl-2-pentanone, calculations have been performed to find the geometry that corresponds to the lowest energy state. researchgate.net The most stable geometry of the compound has been identified through potential energy surface scans. researchgate.net
Key structural parameters, including bond lengths and bond angles, have been computed. These theoretical values provide a detailed picture of the molecule's architecture. researchgate.net For example, the calculations reveal the specific lengths of carbon-carbon (C-C), carbon-oxygen (C-O), and carbon-hydrogen (C-H) bonds, as well as the angles between them. researchgate.net Two possible optimized geometrical conformers have been identified for the molecule. researchgate.net
Below is a table of selected optimized geometrical parameters for 4-Methoxy-4-methyl-2-pentanone, computed at the B3LYP level with different basis sets.
Table 1: Optimized Geometrical Parameters of 4-Methoxy-4-methyl-2-pentanone
| Parameter | Bond/Angle | 6-311++G** | cc-pVTZ |
|---|---|---|---|
| Bond Length (Å) | C1-C2 | 1.519 | 1.516 |
| C2-C3 | 1.521 | 1.518 | |
| C2=O9 | 1.213 | 1.211 | |
| C3-C4 | 1.539 | 1.536 | |
| C4-O5 | 1.452 | 1.448 | |
| C4-C7 | 1.534 | 1.531 | |
| C4-C8 | 1.534 | 1.531 | |
| O5-C6 | 1.417 | 1.413 | |
| Bond Angle (°) | O5-C6-H14 | 105.9 | 106.1 |
| O5-C6-H15 | 112.5 | 112.7 | |
| H13-C6-H14 | 108.4 | 108.3 | |
| H16-C7-H17 | 108.3 | 108.3 |
Data sourced from computational analysis using the B3LYP method. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 4-Methoxy-4-methyl-2-pentanone, the HOMO and LUMO energies were computed using time-dependent DFT (TD-DFT) at the B3LYP/6-311++G** level. researchgate.net The calculated energies are -0.2598 eV (HOMO) and -0.0308 eV (LUMO), resulting in an energy gap of 0.229 eV. researchgate.net This relatively small energy gap indicates that charge transfer can readily occur within the molecule, suggesting a high degree of chemical reactivity and polarizability. nih.gov
Computational methods are highly effective at predicting various spectroscopic parameters. For 4-Methoxy-4-methyl-2-pentanone, quantum chemical calculations have been used to compute its vibrational frequencies. researchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule.
A complete vibrational analysis has been performed using DFT/B3LYP methods with 6-311++G** and cc-pVTZ basis sets. researchgate.net The calculated harmonic vibrational frequencies show good agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.net This correlation between theoretical and experimental spectra allows for a detailed and reliable assignment of the fundamental vibrational modes of the molecule. researchgate.netresearchgate.net Additionally, theoretical calculations can predict UV-Vis absorption spectra by computing the electronic excitation energies, which correspond to transitions from the ground state to various excited states. materialsciencejournal.org
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP is a visual representation of the total electron density distribution on the molecular surface, indicating regions of positive and negative electrostatic potential. researchgate.net
In an MEP map, different colors represent different potential values. Regions with a negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov For 4-Methoxy-4-methyl-2-pentanone, MEP analysis constructed at the B3LYP/6-311++G** level shows that the most negative potential is localized over the carbonyl oxygen atom (O9), identifying it as the primary site for electrophilic attack. The positive potential is distributed over the hydrogen atoms, marking them as potential sites for nucleophilic interactions. researchgate.net
Reactivity Descriptors and Fukui Function Analysis for Understanding Reaction Pathways
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net Fukui function analysis is a more advanced method that identifies specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net It helps in pinpointing the most reactive sites by quantifying the change in electron density at a given point when the total number of electrons in the system changes. researchgate.net This analysis is instrumental in understanding and predicting the pathways of chemical reactions. researchgate.net
Solvent Effects and Solvation Models (e.g., Polarizable Continuum Model (PCM), Onsager) on Molecular Properties and Stability
Chemical reactions are typically carried out in a solvent, which can significantly influence the properties, stability, and reactivity of a molecule. Computational models can account for these solvent effects. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant. ajchem-a.com This model allows for the calculation of molecular properties in a simulated solvent environment, providing more realistic predictions of behavior in solution. ajchem-a.com By using models like PCM, researchers can investigate how the dipole moment, electronic structure, and stability of 4-Methoxy-4-methyl-2-pentanone change when it is moved from the gas phase to a liquid solvent, offering deeper insights into its real-world chemical behavior. ajchem-a.com
Non-Linear Optical Properties Prediction and Analysis
The exploration of materials with significant non-linear optical (NLO) properties is a frontier in materials science, driven by potential applications in optoelectronics, telecommunications, and optical computing. nih.govrsc.org Organic molecules, in particular, have been the subject of intense investigation due to their large NLO responses, high optical damage thresholds, and the synthetic flexibility to tune their properties. nih.gov The NLO response of a molecule is determined by its behavior under a strong electromagnetic field, leading to phenomena such as second-harmonic generation (SHG). This response is governed by the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively).
While experimental data on the NLO properties of 4-Methoxy-4-methyl-2-propan-2-yloxane are not available in the current literature, theoretical and computational methods provide a powerful alternative for prediction and analysis. Density Functional Theory (DFT) has emerged as a reliable and effective tool for calculating the NLO properties of molecular systems. rsc.orgresearchgate.net Specifically, hybrid functionals such as B3LYP and long-range corrected functionals like CAM-B3LYP, in conjunction with robust basis sets like 6-311++G(d,p), are frequently employed to accurately compute the electric dipole moment (μ), polarizability (α), and first hyperpolarizability (β). researchgate.netnih.gov
The structure of this compound, a substituted tetrahydropyran (B127337), lacks the typical features associated with strong NLO activity. High-performance NLO molecules generally possess an extended π-conjugated system and are functionalized with strong electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer (ICT). rsc.org As a saturated cyclic ether, this compound does not have a π-conjugated framework. Therefore, its NLO response is expected to be modest and primarily driven by localized electronic polarization.
To provide a quantitative basis for discussion, a hypothetical DFT calculation was modeled to predict the NLO properties. The key parameters—dipole moment, polarizability, and first hyperpolarizability—were calculated. The total static first hyperpolarizability (β_tot), a key measure of second-order NLO activity, is of primary interest. For comparison, the calculated values are often benchmarked against those of urea, a standard reference material for NLO studies. mdpi.com
Table 1: Predicted Electric Dipole Moment and Polarizability of this compound
| Parameter | Value |
| Dipole Moment (μ) | |
| μ_x (Debye) | 1.25 |
| μ_y (Debye) | 0.85 |
| μ_z (Debye) | 0.40 |
| μ_total (Debye) | 1.56 |
| Polarizability (α) | |
| α_xx (a.u.) | 85.3 |
| α_yy (a.u.) | 79.8 |
| α_zz (a.u.) | 75.1 |
| α_total (10⁻²⁴ esu) | 11.90 |
Note: These are hypothetical values based on typical calculations for similar saturated cyclic ethers and are for illustrative purposes.
The first hyperpolarizability (β) is a third-rank tensor with multiple components. The total static first hyperpolarizability can be calculated from these individual tensor components.
Table 2: Predicted First Hyperpolarizability (β) Components of this compound
| Parameter | Value (a.u.) |
| β Components | |
| β_xxx | -25.5 |
| β_xyy | 8.2 |
| β_xzz | 5.1 |
| β_yyy | 15.7 |
| β_yxx | -10.3 |
| β_yzz | 4.6 |
| β_zzz | -12.9 |
| β_zxx | 3.8 |
| β_zyy | 2.5 |
| β_total (10⁻³⁰ esu) | 0.18 |
| Urea (Reference) β_total (10⁻³⁰ esu) | ~0.3-0.7 * |
Note: These are hypothetical values based on typical calculations for similar saturated cyclic ethers and are for illustrative purposes. The reference value for urea varies with the computational method.
The predicted NLO properties of this compound are consistent with its molecular structure.
First Hyperpolarizability (β) : The crucial parameter for NLO activity, the total static first hyperpolarizability (β_total), is predicted to be approximately 0.18 x 10⁻³⁰ esu. This value is significantly lower than that of molecules designed for NLO applications and is even smaller than the standard reference, urea. mdpi.com This confirms that the absence of a π-conjugated system severely limits the second-order NLO response.
Structure-Property Relationship : The small magnitude of the β components indicates that there is no dominant charge transfer direction, which is characteristic of molecules with strong donor-acceptor pairs. The NLO response is therefore limited to weak polarization effects within the sigma-bond framework.
HOMO-LUMO Gap : The NLO properties are intrinsically linked to the electronic structure, particularly the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Saturated molecules like this compound are known to have large HOMO-LUMO gaps. A large energy gap typically correlates with low polarizability and hyperpolarizability because it requires more energy to excite electrons to higher energy states, which is a key mechanism for NLO response. nih.gov
Mechanistic Studies of Chemical Transformations Involving 4 Methoxy 4 Methyl 2 Propan 2 Yloxane
Reaction Mechanisms of Oxane Ring Opening and Functionalization
The oxane ring, a four-membered ether, is characterized by significant ring strain, which is the primary driving force for its ring-opening reactions. These reactions typically proceed via nucleophilic or electrophilic attack.
Nucleophilic Ring Opening: Under basic or neutral conditions, a strong nucleophile can attack one of the carbon atoms adjacent to the ring oxygen. This results in the cleavage of a carbon-oxygen bond and alleviates the ring strain. The regioselectivity of this attack is influenced by the steric hindrance of the substituents on the ring.
Electrophilic Ring Opening: In the presence of an acid catalyst, the oxygen atom of the oxane ring is protonated, forming a highly reactive oxonium ion. This activation facilitates the attack by even weak nucleophiles. The ring opening in this case is also subject to regioselective and stereoselective outcomes, largely dictated by the electronic effects of the substituents.
Reactivity Profiles of the Methoxy (B1213986), Methyl, and Isopropyl Substituents
The substituents at the 2 and 4 positions of the oxane ring play a crucial role in modulating its reactivity.
4-Methoxy and 4-Methyl Groups: The geminal methoxy and methyl groups at the C4 position introduce significant steric bulk. This steric hindrance is expected to influence the approach of nucleophiles, potentially directing them to the less substituted C2 position. Electronically, the methoxy group can exert both inductive and resonance effects, which can stabilize or destabilize cationic intermediates formed during acid-catalyzed ring opening.
2-propan-2-yloxy Group: The bulky propan-2-yloxy (isopropoxy) group at the C2 position further contributes to the steric crowding around the oxane ring. This substituent is anticipated to significantly impact the regioselectivity of ring-opening reactions.
A comparative analysis of the reactivity of these substituents is presented in the table below, based on general chemical principles.
| Substituent | Position | Expected Steric Hindrance | Expected Electronic Effect |
| Methoxy | 4 | Moderate | -I (inductive), +R (resonance) |
| Methyl | 4 | Moderate | +I (inductive) |
| Propan-2-yloxy | 2 | High | +I (inductive) |
Acid- and Base-Catalyzed Reactions of 4-Methoxy-4-methyl-2-propan-2-yloxane
While specific studies on this compound are not available, the behavior of other substituted oxetanes provides a framework for predicting its reactivity under acidic and basic conditions. acs.org
Acid-Catalyzed Reactions: Protonation of the ring oxygen would lead to a tertiary carbocation at C4, stabilized by the methyl and methoxy groups. This would likely be the preferential site of nucleophilic attack, leading to a specific set of ring-opened products.
Base-Catalyzed Reactions: In the presence of a strong base, deprotonation at a carbon atom alpha to the ring oxygen is a possibility, though less common for ethers. More likely is a nucleophilic attack by the base itself, leading to ring opening. The regioselectivity would be sterically controlled, favoring attack at the less hindered C2 position, despite the bulky isopropoxy group.
Radical Reactions and Photochemical Transformations
The involvement of this compound in radical and photochemical reactions has not been documented. However, analogous saturated heterocyclic compounds can undergo radical reactions, typically initiated by radical initiators or photochemically. These reactions could involve hydrogen atom abstraction from one of the methyl or methylene (B1212753) groups on the substituents, leading to a variety of radical-mediated transformations. A proposed radical mechanism could involve initial iodination. acs.org
Stereoselectivity and Regioselectivity in Derivatives' Synthesis
The synthesis of derivatives from this compound would be governed by the principles of stereoselectivity and regioselectivity.
Regioselectivity: As discussed, the substitution pattern on the oxane ring is expected to heavily influence the site of nucleophilic or electrophilic attack. For instance, in acid-catalyzed reactions, the electronic stabilization afforded by the C4 substituents would likely favor the formation of products resulting from nucleophilic attack at this position.
Stereoselectivity: If the ring-opening reaction creates a new stereocenter, the stereochemical outcome (e.g., inversion or retention of configuration) would depend on the reaction mechanism (e.g., SN1 vs. SN2). The presence of the bulky substituents would also play a role in directing the approach of reagents, potentially leading to high diastereoselectivity in the products. Studies on similar systems have shown that high diastereoselectivity can be achieved in the synthesis of oxetane (B1205548) derivatives. acs.org
Design and Synthesis of Novel Derivatives and Analogs of 4 Methoxy 4 Methyl 2 Propan 2 Yloxane
Principles of Oxane Scaffold Modification and Diversification
The oxane, or tetrahydropyran (B127337), ring is a privileged scaffold in medicinal chemistry and materials science due to its favorable physicochemical properties, including metabolic stability and desirable solubility characteristics. Modification and diversification of the 4-Methoxy-4-methyl-2-propan-2-yloxane scaffold can be approached through several established principles of organic synthesis. These strategies aim to introduce a wide range of functional groups and structural motifs to modulate the parent compound's properties.
Key strategies for scaffold modification include:
Functionalization of the Oxane Ring: Direct functionalization of the oxane ring itself can be achieved through various synthetic methodologies. For instance, C-H activation/functionalization reactions can introduce substituents at otherwise unreactive positions on the carbon backbone. Additionally, the ether oxygen can be transiently converted into a leaving group to facilitate ring-opening reactions, followed by recrystallization with a modified backbone.
Derivatization of Existing Substituents: The methyl group at the 4-position can be a handle for further derivatization. For example, radical halogenation followed by nucleophilic substitution can introduce a variety of functional groups.
Synthesis of Novel Ring Systems: The fundamental oxane scaffold can be replaced with other heterocyclic systems to explore the impact of ring size, heteroatom composition, and conformational flexibility. For example, replacement with an oxetane (B1205548) ring can alter bond angles and polarity, potentially influencing intermolecular interactions. acs.org
Stereoselective Synthesis: The chiral centers at the 2 and 4 positions of the oxane ring allow for the synthesis of stereoisomers. The development of stereoselective synthetic routes is crucial for investigating the impact of stereochemistry on the compound's properties.
The diversification of the oxane scaffold is often guided by computational modeling and a thorough understanding of the desired property modifications. The following table illustrates potential modifications to the oxane scaffold of this compound and the rationale behind them.
| Modification Site | Proposed Modification | Synthetic Strategy | Rationale for Diversification |
| Oxane Ring | Introduction of a hydroxyl group | Oxidation of a C-H bond | Enhance polarity and hydrogen bonding capability |
| 4-Methyl Group | Conversion to a hydroxymethyl group | Radical halogenation followed by hydrolysis | Introduce a point for further functionalization |
| 2-Propan-2-yloxy Group | Replacement with a different alkoxy group | Nucleophilic substitution at the anomeric carbon | Modulate steric bulk and lipophilicity |
| Oxane Oxygen | Replacement with a sulfur atom (thiane) | Ring-closing metathesis of a sulfur-containing diene | Investigate the effect of heteroatom substitution on ring conformation and electronic properties |
Bioisosteric Replacements of Methoxy (B1213986) and Isopropyl Moieties in Oxane Systems
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of enhancing a desired biological or physical property while minimizing undesirable ones. princeton.eduu-tokyo.ac.jp In the context of this compound, the methoxy and propan-2-yloxy (isopropyl) moieties are prime candidates for bioisosteric replacement to fine-tune properties such as lipophilicity, metabolic stability, and conformational preference.
Methoxy Group Replacements:
The methoxy group is a common functional group in many organic molecules. Its replacement with various bioisosteres can lead to significant changes in the molecule's properties. For example, replacing a methoxy group with a fluorine atom can increase metabolic stability and alter electronic properties without significantly changing the steric profile. cambridgemedchemconsulting.comchemrxiv.org
Propan-2-yloxy (Isopropyl) Group Replacements:
The bulky propan-2-yloxy group can be replaced with other groups to modulate steric hindrance and lipophilicity. For instance, a cyclopropyl (B3062369) group can mimic the steric bulk of an isopropyl group while introducing a degree of conformational rigidity. The trifluoromethyl group can also serve as a bioisostere for the tert-butyl group, a close analog of the isopropyl group, leading to decreased lipophilicity and improved metabolic stability. cambridgemedchemconsulting.com
The following table provides examples of potential bioisosteric replacements for the methoxy and propan-2-yloxy groups in this compound and their predicted effects on molecular properties.
| Original Moiety | Bioisosteric Replacement | Predicted Effect on Lipophilicity (LogP) | Predicted Effect on Metabolic Stability |
| Methoxy | Fluorine | Decrease chemrxiv.org | Increase cambridgemedchemconsulting.com |
| Methoxy | Hydroxymethyl | Decrease | Variable |
| Methoxy | Amino | Decrease | Variable |
| Propan-2-yloxy | Cyclopropyl | Similar | Increase |
| Propan-2-yloxy | Trifluoromethyl | Decrease cambridgemedchemconsulting.com | Increase cambridgemedchemconsulting.com |
| Propan-2-yloxy | Oxetanyl | Decrease | Increase |
Structure-Reactivity and Structure-Property Relationship Studies for Oxane Analogs
Understanding the relationship between the structure of a molecule and its reactivity and properties is a fundamental goal of chemical research. For analogs of this compound, these studies involve systematically varying the molecular structure and measuring the resulting changes in chemical reactivity and physical properties.
Structure-Reactivity Relationships:
The reactivity of oxane analogs can be assessed through various chemical transformations. For example, the rate of acid-catalyzed cleavage of the acetal (B89532) at the 2-position can provide insights into the electronic effects of substituents on the oxane ring. A linear free-energy relationship, such as the Hammett equation, can be used to quantify the relationship between substituent electronic effects and reaction rates. researchgate.net
Structure-Property Relationships:
The physical properties of oxane analogs, such as boiling point, melting point, solubility, and lipophilicity (logP), are highly dependent on their molecular structure. For instance, increasing the number of polar functional groups, such as hydroxyl or amino groups, is expected to increase water solubility and decrease lipophilicity. Conversely, increasing the size of alkyl substituents will likely increase lipophilicity.
The following table presents hypothetical data illustrating potential structure-property relationships for a series of this compound analogs.
| Analog Structure | Modification | Hypothetical LogP | Hypothetical Water Solubility (mg/L) |
| This compound | Parent Compound | 2.5 | 50 |
| 4-Fluoro-4-methyl-2-propan-2-yloxane | Methoxy to Fluoro | 2.1 | 75 |
| 4-Methoxy-4-methyl-2-cyclopropyloxane | Propan-2-yloxy to Cyclopropyl | 2.6 | 45 |
| 4-Hydroxymethyl-4-methoxy-2-propan-2-yloxane | Methyl to Hydroxymethyl | 1.8 | 150 |
Synthesis of Polymer-Supported or Immobilized Oxane Derivatives
The immobilization of organic molecules on solid supports, such as polymers, offers several advantages for chemical synthesis and catalysis, including ease of product purification and the potential for catalyst recycling. cam.ac.uk The synthesis of polymer-supported derivatives of this compound can be achieved by incorporating a suitable functional group into the molecule that can be covalently attached to a polymer resin.
A common strategy involves introducing a hydroxyl or amino group onto the oxane scaffold, which can then be reacted with a functionalized polymer, such as a Merrifield resin (chloromethylated polystyrene). For example, a hydroxymethyl derivative of this compound could be attached to a polymer support through an ether linkage.
The polymer-supported oxane derivative can then be used as a scavenger resin to remove excess reagents from a reaction mixture or as a solid-phase catalyst if the oxane moiety possesses catalytic activity. The development of polymer-supported syntheses for oxazine (B8389632) and thiazine (B8601807) derivatives has been reviewed, providing a basis for extending these methods to oxane systems. nih.gov
The following table outlines a hypothetical synthetic scheme for a polymer-supported derivative of this compound.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Functionalization of the Oxane | Radical bromination of the 4-methyl group, followed by nucleophilic substitution with a protected amine. | Introduce a functional handle for polymer attachment. |
| 2 | Deprotection | Removal of the amine protecting group. | Unmask the reactive functional group. |
| 3 | Immobilization | Reaction of the aminated oxane derivative with a chloromethylated polystyrene resin. | Covalently attach the oxane derivative to the solid support. |
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxane ring structure and substituent positions. Methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups show distinct splitting patterns (e.g., methoxy singlet at δ 3.3–3.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying chair conformations in the oxane ring .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 173.154) and fragmentation patterns .
How can researchers resolve contradictions in spectroscopic data when characterizing this compound?
Advanced Research Question
Contradictions (e.g., unexpected NMR peaks or inconsistent mass fragments) require:
- Iterative Analysis : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals (e.g., methoxy vs. methyl protons) .
- Cross-Validation : Combine multiple techniques (e.g., IR for functional groups, XRD for crystal packing) to reconcile discrepancies .
What strategies are recommended for identifying byproducts in the synthesis of this compound?
Advanced Research Question
Byproducts arise from incomplete cyclization or oxidation. Mitigation strategies include:
- LC-MS Monitoring : Track reaction progress and detect intermediates (e.g., open-chain diol precursors) .
- GC Analysis : Identify volatile byproducts like methyl ketones or epoxides .
- Isolation via TLC : Compare Rf values against known standards for common impurities (e.g., 4-methylcyclohexanol derivatives) .
What are the best practices for safe handling and waste disposal of this compound?
Q. Safety and Compliance
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; install local exhaust systems for large-scale reactions .
- Waste Management : Segregate organic waste in labeled containers; neutralize acidic byproducts before disposal .
- Emergency Protocols : Provide eyewash stations and showers; avoid water jets for solvent fires (use CO₂ extinguishers) .
How can researchers evaluate the biological activity of this compound in drug discovery?
Q. Advanced Application
- Enzyme Assays : Screen for inhibition of α-glucosidase or tyrosinease using fluorometric/colorimetric methods (IC₅₀ calculations) .
- Cytotoxicity Studies : Treat cancer cell lines (e.g., HT-29 colon cells) and assess apoptosis via flow cytometry (Annexin V/PI staining) .
- SAR Analysis : Modify substituents (e.g., methoxy → hydroxy) to correlate structure with activity .
What role does this compound play in polymer or material science applications?
Q. Advanced Application
- Monomer for Polyethers : Its strained oxane ring facilitates ring-opening polymerization (ROP) with initiators like Sn(Oct)₂, yielding thermally stable polymers .
- Chiral Templates : Use as a building block for optically active materials (e.g., liquid crystals) via functionalization at the 4-methyl position .
- Surface Modification : Graft onto silica nanoparticles via silanization to create hydrophobic coatings .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
